molecular formula C10H20ClNO2 B1372755 Tert-butyl piperidine-3-carboxylate hydrochloride CAS No. 301180-05-2

Tert-butyl piperidine-3-carboxylate hydrochloride

Cat. No.: B1372755
CAS No.: 301180-05-2
M. Wt: 221.72 g/mol
InChI Key: FNTUZXRGYYMCBP-UHFFFAOYSA-N
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Description

Tert-butyl piperidine-3-carboxylate hydrochloride is an organic compound with the chemical formula C12H23NO2. It is commonly used as a raw material and intermediate in organic synthesis, particularly in the synthesis of other compounds. This compound is widely utilized in drug synthesis, including the synthesis of precursor compounds for drugs and pesticides .

Mechanism of Action

Target of Action

Tert-butyl piperidine-3-carboxylate hydrochloride is a complex compound with a specific target of action. It primarily targets the myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) .

Mode of Action

The interaction of this compound with its target, MRTF-A, results in the suppression of several pathological processes. This compound inhibits MRTF-A, thereby suppressing processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

This compound affects the biochemical pathway involving MRTF-A. The inhibition of MRTF-A disrupts the normal function of this transcription factor, leading to the suppression of the epithelial-mesenchymal transition (EMT). EMT is a critical process in many pathological conditions, including cancer progression and tissue fibrosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to suppress pathological processes. By inhibiting MRTF-A, this compound can suppress cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Analysis

Biochemical Properties

Tert-butyl piperidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in peptide synthesis reactions, where it acts as a protecting group for amino acids . The compound’s interactions with enzymes and proteins are primarily through covalent bonding, which helps in stabilizing the intermediate compounds during the synthesis process.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This binding interaction can result in the modulation of gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can lead to changes in metabolite levels, impacting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as its localization within the cell determines its accessibility to target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its intended site of action within the cell.

Preparation Methods

Tert-butyl piperidine-3-carboxylate hydrochloride can be prepared through the esterification of 3-piperidinol with tert-butyl chloroformate. Another method involves reacting 3-piperidinecarboxylic acid with tert-butyl chloroformate . These synthetic routes typically require controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Tert-butyl piperidine-3-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, it is employed in the development of pharmaceuticals and as a precursor for drug synthesis. Additionally, it is used in the synthesis of pesticides and other industrial chemicals .

Comparison with Similar Compounds

Tert-butyl piperidine-3-carboxylate hydrochloride can be compared with similar compounds such as tert-butyl 3-oxopiperidine-1-carboxylate and tert-butyl ®-piperidin-3-ylcarbamate . These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular synthetic and research applications.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique chemical properties and reactivity make it an essential intermediate in various synthetic processes, contributing to advancements in scientific research and industrial production.

Properties

IUPAC Name

tert-butyl piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUZXRGYYMCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655073
Record name tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301180-05-2
Record name tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl piperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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